molecular formula C12H22N2O2 B6232390 rac-tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo CAS No. 958254-80-3

rac-tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo

Cat. No. B6232390
CAS RN: 958254-80-3
M. Wt: 226.3
InChI Key:
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Description

This compound is a bicyclic structure with a tertiary butyl group and a carboxylate ester group. The presence of a methylamino group suggests that it might have some biological activity, as many drugs and bioactive molecules contain amine groups .


Molecular Structure Analysis

The compound contains a bicyclic structure, which likely contributes to its rigidity and could affect its interactions with other molecules. The presence of a carboxylate ester group suggests that it might undergo reactions such as hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of a carboxylate ester group could affect its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many bioactive molecules work by interacting with proteins or other molecules in the body .

Safety and Hazards

As with any chemical, safety and hazards would depend on the specific properties of the compound. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

Future research could involve further studying the properties and potential applications of this compound. This could include investigating its biological activity, developing new synthesis methods, or exploring its reactivity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo involves the synthesis of the key intermediate, tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo, followed by racemization to obtain the final product.", "Starting Materials": [ "tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate", "methylamine", "sodium hydroxide", "acetic acid", "water", "ethanol", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "Step 1: tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate is reacted with methylamine in ethanol to obtain tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo.", "Step 2: The above intermediate is treated with sodium hydroxide and acetic acid in water to obtain the corresponding acid.", "Step 3: The acid is then treated with hydrochloric acid and sodium chloride to racemize the compound and obtain rac-tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo." ] }

CAS RN

958254-80-3

Product Name

rac-tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo

Molecular Formula

C12H22N2O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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